molecular formula C8H17NO B12313234 rac-[(1R,2S)-2-(dimethylamino)cyclopentyl]methanol, cis

rac-[(1R,2S)-2-(dimethylamino)cyclopentyl]methanol, cis

Cat. No.: B12313234
M. Wt: 143.23 g/mol
InChI Key: OSXDCLGDMCJAAR-UHFFFAOYSA-N
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Description

rac-[(1R,2S)-2-(dimethylamino)cyclopentyl]methanol, cis is a chiral compound with a cyclopentane ring substituted with a dimethylamino group and a hydroxymethyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of rac-[(1R,2S)-2-(dimethylamino)cyclopentyl]methanol, cis typically involves the following steps:

    Cyclopentane Ring Formation: The cyclopentane ring can be synthesized through a cyclization reaction of a suitable precursor.

    Introduction of Dimethylamino Group: The dimethylamino group is introduced via a nucleophilic substitution reaction using dimethylamine.

    Hydroxymethyl Group Addition: The hydroxymethyl group is added through a hydroxylation reaction, often using a hydroxylating agent such as sodium borohydride.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This typically includes:

    Batch or Continuous Flow Reactors: To control reaction conditions and improve efficiency.

    Purification Techniques: Such as crystallization or chromatography to isolate the desired product.

Chemical Reactions Analysis

Types of Reactions

rac-[(1R,2S)-2-(dimethylamino)cyclopentyl]methanol, cis undergoes various chemical reactions, including:

    Oxidation: The hydroxymethyl group can be oxidized to form a carbonyl compound.

    Reduction: The carbonyl compound can be reduced back to the hydroxymethyl group.

    Substitution: The dimethylamino group can be substituted with other nucleophiles.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate or chromium trioxide.

    Reduction: Reagents such as lithium aluminum hydride or sodium borohydride.

    Substitution: Nucleophiles such as halides or amines.

Major Products

    Oxidation: Formation of a ketone or aldehyde.

    Reduction: Regeneration of the hydroxymethyl group.

    Substitution: Formation of various substituted cyclopentyl derivatives.

Scientific Research Applications

rac-[(1R,2S)-2-(dimethylamino)cyclopentyl]methanol, cis has several scientific research applications:

    Medicinal Chemistry: Used as a building block for the synthesis of pharmaceutical compounds.

    Organic Synthesis: Employed as an intermediate in the synthesis of complex organic molecules.

    Biological Studies: Investigated for its potential biological activity and interactions with biomolecules.

    Industrial Applications: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of rac-[(1R,2S)-2-(dimethylamino)cyclopentyl]methanol, cis involves its interaction with specific molecular targets, such as enzymes or receptors. The dimethylamino group may participate in hydrogen bonding or electrostatic interactions, while the hydroxymethyl group can form covalent bonds with target molecules. These interactions can modulate the activity of the target molecules and pathways involved.

Comparison with Similar Compounds

Similar Compounds

    [(1R,2R)-2-(dimethylamino)cyclopentyl]methanol: A stereoisomer with different spatial arrangement.

    [(1S,2S)-2-(dimethylamino)cyclopentyl]methanol: Another stereoisomer with distinct properties.

    [(1S,2R)-2-(dimethylamino)cyclopentyl]methanol: A stereoisomer with unique reactivity.

Uniqueness

rac-[(1R,2S)-2-(dimethylamino)cyclopentyl]methanol, cis is unique due to its specific stereochemistry, which can influence its reactivity and interactions with other molecules. This makes it a valuable compound for studying stereochemical effects in chemical and biological systems.

Properties

Molecular Formula

C8H17NO

Molecular Weight

143.23 g/mol

IUPAC Name

[2-(dimethylamino)cyclopentyl]methanol

InChI

InChI=1S/C8H17NO/c1-9(2)8-5-3-4-7(8)6-10/h7-8,10H,3-6H2,1-2H3

InChI Key

OSXDCLGDMCJAAR-UHFFFAOYSA-N

Canonical SMILES

CN(C)C1CCCC1CO

Origin of Product

United States

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